(2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride
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Overview
Description
(2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride is a chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol. It is commonly used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride typically involves the reaction of benzyl chloride with dimethylamine, followed by the addition of butanoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then purified through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Benzyl alcohol derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)butanoic Acid Hydrochloride: Similar in structure but lacks the benzyl group.
3-(Dimethylamino)butanoic Acid Hydrochloride: Similar but with a different position of the dimethylamino group.
Uniqueness
(2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Properties
CAS No. |
1823817-92-0 |
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Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
2-benzyl-4-(dimethylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-14(2)9-8-12(13(15)16)10-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3,(H,15,16);1H |
InChI Key |
OUWUZSOERSPSRK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(CC1=CC=CC=C1)C(=O)O.Cl |
Origin of Product |
United States |
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